molecular formula C18H17N3OS2 B2431871 N-(m-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-42-3

N-(m-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2431871
CAS No.: 864918-42-3
M. Wt: 355.47
InChI Key: ZAHVINRLONNWOH-UHFFFAOYSA-N
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Description

The compound “N-(m-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” is a complex organic molecule. It contains several functional groups including an acetamide group, a thiadiazole ring, and two tolyl (methylphenyl) groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiadiazole ring and the attachment of the tolyl and acetamide groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring, a heterocyclic compound containing both sulfur and nitrogen, is likely to have a significant impact on the compound’s properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the acetamide group might undergo hydrolysis, and the thiadiazole ring might participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like acetamide might increase its solubility in polar solvents .

Scientific Research Applications

Anticancer Activity

Studies on 1,3,4-thiadiazole derivatives have demonstrated potential anticancer activities. Specifically, compounds structurally related to N-(m-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide have shown promising cytotoxic activity against MCF7 and A549 cancer cell lines, with some compounds exhibiting significant inhibitory effects at low micromolar concentrations. These findings suggest the potential of these derivatives as anticancer agents, especially given their selectivity towards cancer cells compared to non-cancerous cell lines (Çevik et al., 2020).

Inhibition of HIV Replication

Compounds with the thiadiazole moiety have been found to have applications in inhibiting HIV-1 replication. The structural features of these compounds, including the thiadiazole ring, play a crucial role in their biological activity, highlighting their potential in the development of new therapeutic agents targeting viral replication mechanisms (Krishnaraj & Muthusubramanian, 2014).

Glutaminase Inhibition for Cancer Treatment

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a similar structural motif with this compound, has revealed their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors are being explored for their potential in cancer treatment by targeting glutamine metabolism in cancer cells, which is critical for their growth and proliferation (Shukla et al., 2012).

Antibacterial and Antifungal Activities

The synthesis and evaluation of thiadiazole derivatives have also been directed towards exploring their antibacterial and antifungal activities. Certain derivatives have shown effective results against a variety of bacterial and fungal strains, indicating their potential use as novel antimicrobial agents (Tamer & Qassir, 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Without specific context or research data, it’s difficult to predict .

Future Directions

The future research directions for this compound would depend on its potential applications. It could be interesting to explore its biological activity, given the presence of functional groups that are common in bioactive compounds .

Properties

IUPAC Name

N-(3-methylphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c1-12-6-5-8-14(10-12)19-16(22)11-23-18-20-17(21-24-18)15-9-4-3-7-13(15)2/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHVINRLONNWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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